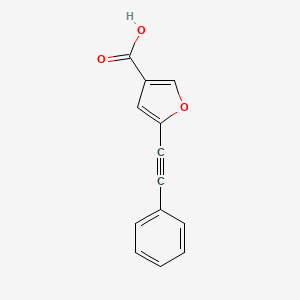
5-(2-Phenylethynyl)furan-3-carboxylic acid
Vue d'ensemble
Description
5-(2-Phenylethynyl)furan-3-carboxylic acid is a chemical compound with the IUPAC name 5-(phenylethynyl)-3-furoic acid . It has a molecular weight of 212.2 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-(2-Phenylethynyl)furan-3-carboxylic acid is 1S/C13H8O3/c14-13(15)11-8-12(16-9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,14,15) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
5-(2-Phenylethynyl)furan-3-carboxylic acid is a powder that is stored at room temperature . Its molecular weight is 212.2 .Applications De Recherche Scientifique
Biobased Building Blocks and Polymers
5-(2-Phenylethynyl)furan-3-carboxylic acid falls into the category of furan carboxylic acids, which are notable biobased building blocks in the pharmaceutical and polymer industries. Research highlights the successful use of enzyme cascades for the controlled synthesis of furan carboxylic acids, such as 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA), from 5-hydroxymethylfurfural (HMF). This process is significant due to its high yield and the use of an internal recycling mechanism for hydrogen peroxide, a byproduct of the reaction (Jia et al., 2019).
Synthesis and Chemical Intermediates
Acid chloride derivatives of furan carboxylic acids, such as those derived from 5-(chloromethyl)furan-2-carboxylic acid, have been produced with high yield. These intermediates are valuable for the generation of biofuels and polymers, demonstrating the versatility of furan derivatives in chemical synthesis (Dutta, Wu, & Mascal, 2015).
Enzyme-Catalyzed Oxidation for Polymer Production
Enzymatic methods have been developed for converting HMF into FDCA, a key chemical for polymer production. This process involves multiple oxidation steps and is highly efficient, operating at ambient temperature and pressure, which makes it environmentally favorable (Dijkman, Groothuis, & Fraaije, 2014).
Biocatalysis for Furan-Based Polymers
Biocatalysis has been employed to synthesize furan oligoesters, which are used in biobased polymers and materials. The study explores the use of lipase-catalyzed reactions for producing furan oligoesters from dimethyl furan-2,5-dicarboxylate and aliphatic diols. This process is noted for its high substrate conversion rates and the ability to control the size and distribution of the oligomers, highlighting the potential of biocatalysis in creating macromonomers for various applications (Cruz-Izquierdo et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
5-(2-phenylethynyl)furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-13(15)11-8-12(16-9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZNXBGLAHTTGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Phenylethynyl)furan-3-carboxylic acid | |
CAS RN |
1111580-55-2 | |
| Record name | 5-(2-phenylethynyl)furan-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B1518702.png)
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B1518703.png)
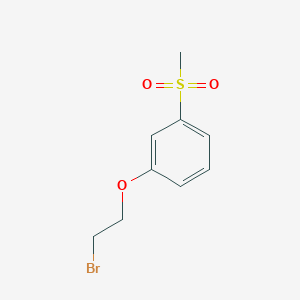
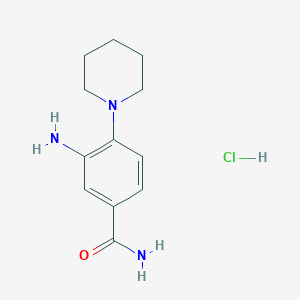
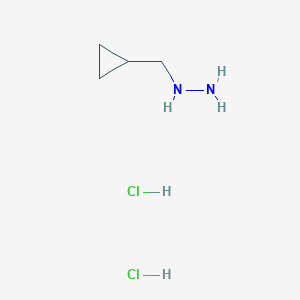
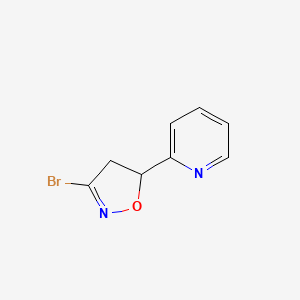
![5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide](/img/structure/B1518715.png)
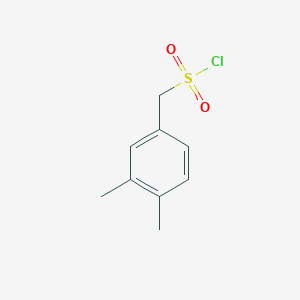
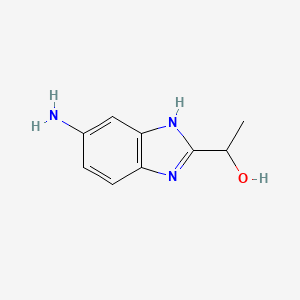
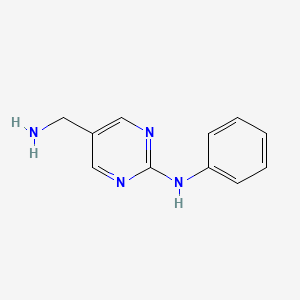
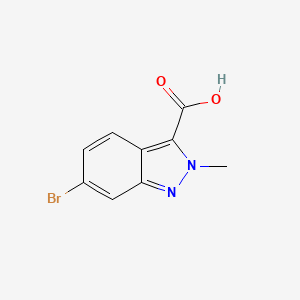
![3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole](/img/structure/B1518722.png)
